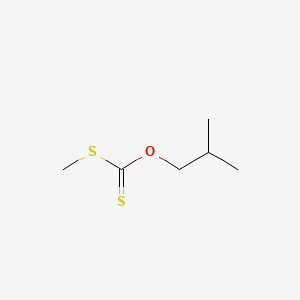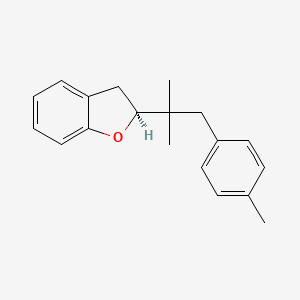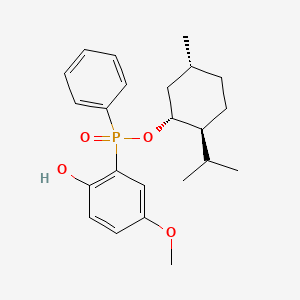
Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester: is an organic compound belonging to the class of carbonodithioates. These compounds are characterized by the presence of a carbonodithioic acid group, where a carbon atom is double-bonded to a sulfur atom and single-bonded to another sulfur atom, which is further bonded to an alkyl or aryl group. This specific compound has a molecular formula of C6H12OS2 and is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester typically involves the reaction of carbon disulfide (CS2) with an alcohol in the presence of a base. One common method is as follows:
Reactants: Carbon disulfide (CS2), methanol (CH3OH), and 2-methylpropanol (C4H10O).
Catalyst/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
The general reaction can be represented as:
CS2+CH3OH+C4H10O→C6H12OS2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides (Cl-, Br-), amines (NH3, RNH2).
Major Products
Oxidation: Formation of sulfoxides (R-S(=O)-R’) or sulfones (R-S(=O)2-R’).
Reduction: Formation of thiols (R-SH) or other sulfur-reduced compounds.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester is used as a reagent in the synthesis of various organic compounds. It serves as a precursor for the formation of more complex molecules and is involved in the study of reaction mechanisms.
Biology
In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological molecules. It helps in understanding the role of sulfur in enzymatic reactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their antimicrobial, antifungal, and anticancer activities.
Industry
Industrially, this compound is used in the production of pesticides, fungicides, and rubber chemicals. It acts as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonodithioic acid, S-methyl O-(2-phenylethyl) ester
- Carbonodithioic acid, S-methyl O-(2-methoxyethyl) ester
- Carbonodithioic acid, S-methyl O-(2-chloroethyl) ester
Uniqueness
Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective. For example, its branched alkyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
| 69943-68-6 | |
Fórmula molecular |
C6H12OS2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
O-(2-methylpropyl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3 |
Clave InChI |
HAWQDXROBHHWFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












